Guaiacylglycerol-beta-guaiacyl ether
Description
Lignin (B12514952) is a natural heteropolymer composed primarily of three phenylpropanoid monomers: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units. mdpi.com Unlike more uniform biopolymers such as cellulose (B213188), these monomers are interconnected by a variety of carbon-carbon and ether linkages, forming a random and recalcitrant structure. mdpi.comresearchgate.net The complex and variable chemical structure of lignin makes its characterization and depolymerization challenging, hindering its widespread use as a renewable source for aromatic chemicals. researchgate.netnih.govresearchgate.net To overcome these challenges, researchers extensively use "model compounds" that represent specific structural motifs within the larger lignin polymer. mdpi.com These models allow for detailed investigation of reaction mechanisms under controlled conditions.
Among the various intermolecular bonds in lignin, the β-O-4 (aryl glycerol-β-aryl ether) linkage is the most abundant. mdpi.comresearchgate.net It typically constitutes over 50% of the linkages in softwood lignin and a significant portion in hardwood and grass lignins. The prevalence of this bond makes its cleavage a critical strategy for the depolymerization of lignin into valuable low-molecular-weight aromatic compounds. researchgate.netnih.gov The effective scission of the β-O-4 bond is widely regarded as the key to unlocking lignin's potential as a sustainable feedstock for the chemical industry. researchgate.netacs.org Numerous studies have focused on understanding the mechanisms of β-O-4 bond cleavage through various methods, including acidolysis, oxidation, and pyrolysis. nih.govacs.orgncsu.edu
Table 1: Abundance of Key Inter-unit Linkages in Technical Lignins
| Linkage Type | Description | Typical Abundance Range |
| β-O-4 | Arylglycerol-β-aryl ether | 45-65% |
| β-5 | Phenylcoumaran | 6-12% |
| 5-5 | Biphenyl (B1667301) | 10-25% |
| β-β | Resinolic | 2-7% |
| α-O-4 | Arylglycerol-α-aryl ether | 1-2% |
| 4-O-5 | Diaryl ether | 4-8% |
| Note: Abundance varies significantly depending on the botanical source (softwood, hardwood, grasses) and the lignin isolation method (e.g., kraft, organosolv). nih.govresearchgate.net |
Guaiacylglycerol-beta-guaiacyl ether (GGE), also known by the acronyms GGGE or Gβ2, is one of the most recognized and widely utilized lignin model compounds. mdpi.comnih.gov It is a dimeric compound that accurately represents a guaiacyl-type lignin unit connected by a β-O-4 ether linkage. mdpi.comnih.gov Its structure features key functional groups present in native lignin, including phenolic and benzylic hydroxyl groups, making it an excellent substrate for studying lignin degradation pathways. ncsu.eduosti.gov GGE has been instrumental in investigating various reactions central to lignin valorization, such as pulping, chemical reactivity, biodegradability, and pyrolysis. ncsu.edu
The selection of GGE as a primary model compound is based on several key factors. Its structure is highly representative of the β-O-4 linkage connected to a guaiacyl (G) unit, a fundamental component of lignin. mdpi.com Unlike some other model compounds, GGE includes the guaiacyl moiety, which influences its reactivity and solubility. mdpi.com Furthermore, it does not possess unnecessary side chains, which simplifies the analysis of its degradation products and allows for clearer interpretation of reaction mechanisms. ncsu.edu The synthesis of GGE and its confirmation as a product from the enzymatic dehydrogenation of coniferyl alcohol—a primary lignin precursor—solidifies its status as a biologically relevant model. scispace.com Studies on GGE provide crucial data on the cleavage of the Cβ-O bond, which is a primary target in lignin depolymerization. mdpi.com
GGE possesses two chiral centers at the α and β carbons of its propane (B168953) side chain. This results in the existence of two diastereomeric pairs of enantiomers: erythro and threo. The formation of such stereoisomeric forms is a known aspect of lignin biosynthesis. researchgate.net The stereochemistry of the β-O-4 unit has significant implications for its biological degradation.
Research on the enzymatic breakdown of GGE has demonstrated stereospecificity. For instance, a NAD+-dependent dehydrogenase isolated from a Pseudomonas species was found to oxidize the secondary alcohol at the α-carbon of GGE to a ketone. nih.gov However, this enzymatic conversion was only partial, not exceeding 50%, which strongly suggests that the enzyme acts on only one of the α-enantiomers. nih.gov In contrast, the reverse reaction—the reduction of the synthesized ketone back to GGE—could proceed to completion, indicating different enzymatic requirements for the forward and reverse pathways. nih.gov This stereoselectivity highlights the importance of considering the specific isomeric forms of lignin substructures when designing and evaluating biocatalytic degradation processes. The different diastereomers can be separated, often after derivatization; for example, the syrupy mixture of GGE isomers yields two distinct crystalline tetraacetates upon acetylation. scispace.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-21-13-5-3-4-6-14(13)23-16(10-18)17(20)11-7-8-12(19)15(9-11)22-2/h3-9,16-20H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSOILKWHVNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7382-59-4 | |
| Record name | 7382-59-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enzymatic Degradation Pathways of Guaiacylglycerol Beta Guaiacyl Ether
Bacterial Degradation Systems
A variety of bacteria have been identified with the capacity to degrade lignin-derived aromatic compounds. Among these, the alphaproteobacterium Sphingobium sp. strain SYK-6 stands out as one of the most extensively studied organisms, capable of utilizing a wide range of dimeric aromatic compounds, including the different stereoisomers of guaiacylglycerol-beta-guaiacyl ether. nih.govnite.go.jp This bacterium employs a multi-enzyme system to efficiently and stereospecifically break down the β-aryl ether linkage. nih.govfrontiersin.org Other bacteria, such as those from the Erythrobacteraceae family, have also been shown to possess the ability to grow on this compound as a sole carbon source, suggesting the presence of similar degradation pathways. nih.gov
Sphingobium sp. strain SYK-6 Pathway
The degradation of this compound in Sphingobium sp. SYK-6 is a well-defined catabolic pathway involving a series of enzymatic reactions. nih.govfrontiersin.org This pathway is initiated by the oxidation of the Cα-hydroxyl group of the this compound molecule, followed by the glutathione-dependent cleavage of the β-ether bond. nih.govnih.gov The bacterium possesses a suite of stereospecific enzymes that can process all four stereoisomers of this compound. biorxiv.org
The initial step in the degradation of this compound in Sphingobium sp. SYK-6 is the oxidation of the secondary alcohol at the Cα position to a ketone. This reaction is catalyzed by a set of NAD+-dependent Cα-dehydrogenases, namely LigD, LigL, LigN, and LigO. nih.govnih.gov This oxidation is crucial as it facilitates the subsequent cleavage of the adjacent β-ether bond. acs.org The products of this dehydrogenation are the corresponding α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV) enantiomers. biorxiv.org
Crystal structures and biochemical characterization of LigD, LigL, and LigO have provided significant insights into their cofactor and substrate binding sites, as well as their catalytic mechanisms. nih.gov These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family. escholarship.org
The Cα-dehydrogenases of Sphingobium sp. SYK-6 exhibit remarkable stereospecificity, enabling the bacterium to process the various stereoisomers of this compound. nih.govbiorxiv.org This stereospecificity is a key feature of the pathway, ensuring that the different enantiomers and diastereomers of the substrate are channeled into the subsequent steps of degradation. nih.gov
LigD and LigO are responsible for the oxidation of the (R)-GGE stereoisomers, while LigL and LigN act on the (S)-GGE stereoisomers. nih.govescholarship.org Specifically, LigD oxidizes (αR,βR)-GGE and (αR,βS)-GGE to (βR)-MPHPV and (βS)-MPHPV, respectively. biorxiv.org In contrast, LigL and LigN convert (αS,βR)-GGE and (αS,βS)-GGE into (βR)-MPHPV and (βS)-MPHPV, respectively. biorxiv.org This complementary action ensures the conversion of all four GGE stereoisomers into the two enantiomers of MPHPV. biorxiv.orgescholarship.org
| Enzyme | Substrate Stereoisomer(s) | Product(s) |
|---|---|---|
| LigD | (αR,βR)-GGE, (αR,βS)-GGE | (βR)-MPHPV, (βS)-MPHPV |
| LigL | (αS,βR)-GGE, (αS,βS)-GGE | (βR)-MPHPV, (βS)-MPHPV |
| LigN | (αS,βR)-GGE, (αS,βS)-GGE | (βR)-MPHPV, (βS)-MPHPV |
| LigO | (R)-GGE stereoisomers | MPHPV |
Following the Cα-dehydrogenation, the resulting α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV) enantiomers undergo cleavage of the β-aryl ether bond. This reaction is catalyzed by a set of glutathione (B108866) S-transferases (GSTs) that function as β-etherases: LigE, LigF, and LigP. nih.govfrontiersin.org These enzymes catalyze the nucleophilic attack of the thiol group of glutathione on the β-carbon of MPHPV, leading to the formation of guaiacol (B22219) and α-glutathionyl-β-hydroxypropiovanillone (GS-HPV). nih.govnih.gov This step is a critical juncture in the degradation pathway, as it breaks the resilient ether linkage. acs.org
Similar to the Cα-dehydrogenases, the β-etherases of Sphingobium sp. SYK-6 exhibit strict stereospecificity for the MPHPV enantiomers. nih.govacs.org LigF is specific for the (βS)-MPHPV enantiomer, while LigE and LigP act on the (βR)-MPHPV enantiomer. nih.govfrontiersin.org The cleavage reaction proceeds via an SN2 mechanism, resulting in an inversion of the stereochemical configuration at the β-carbon. frontiersin.org Consequently, the reaction catalyzed by LigF on (βS)-MPHPV yields (βR)-GS-HPV, and the reactions catalyzed by LigE and LigP on (βR)-MPHPV produce (βS)-GS-HPV. nih.gov This enantioselective cleavage ensures the complete degradation of both MPHPV enantiomers produced in the initial dehydrogenation step. nih.gov
| Enzyme | Substrate Enantiomer | Product Enantiomer |
|---|---|---|
| LigF | (βS)-MPHPV | (βR)-GS-HPV |
| LigE | (βR)-MPHPV | (βS)-GS-HPV |
| LigP | (βR)-MPHPV | (βS)-GS-HPV |
Glutathione (GSH) plays an indispensable role as a cofactor in the β-ether cleavage reaction catalyzed by LigE, LigF, and LigP. nih.govnih.gov It acts as a nucleophile, with its sulfhydryl group attacking the electrophilic β-carbon of the MPHPV substrate. nih.gov This nucleophilic attack is essential for the breakage of the β-O-4 aryl ether bond and the formation of the glutathione-conjugated intermediate, GS-HPV. nih.govnih.gov The reaction is a glutathione-dependent reductive cleavage of the ether bond. frontiersin.org The requirement for GSH highlights the importance of the cellular glutathione pool for the efficient degradation of lignin-derived compounds in Sphingobium sp. SYK-6. biorxiv.org
Glutathione Elimination by LigG, LigQ
In the well-studied β-aryl ether cleavage pathway of Sphingobium sp. strain SYK-6, the degradation of GGE proceeds through several enzymatic steps. researchgate.net After the initial oxidation and subsequent glutathione-dependent ether cleavage by enzymes like LigF and LigE, a glutathionylated intermediate, α-glutathionyl-β-hydroxypropiovanillone (GS-HPV), is formed. researchgate.netnih.gov
The final step in this specific sequence is the removal of the glutathione moiety, a reaction catalyzed by glutathione lyases. nih.govresearchgate.net In Sphingobium sp. SYK-6, two key enzymes, LigG and LigQ, have been identified as performing this function. researchgate.net LigG specifically acts as a glutathione lyase, catalyzing the elimination of glutathione from the GS-HPV intermediate produced by the action of LigF. nih.gov This reaction yields the achiral compound β-hydroxypropiovanillone (HPV) and oxidized glutathione (GSSG), preparing the molecule for further catabolism. researchgate.netnih.govresearchgate.net The presence of these dedicated glutathione-removing enzymes underscores the importance of this multi-step, glutathione-dependent pathway for β-O-4 bond cleavage in this organism. researchgate.net
| Enzyme | Organism | Function | Substrate | Product |
| LigG | Sphingobium sp. SYK-6 | Glutathione Lyase | α-glutathionyl-β-hydroxypropiovanillone (GS-HPV) | β-hydroxypropiovanillone (HPV), Oxidized Glutathione (GSSG) |
| LigQ | Sphingobium sp. SYK-6 | Glutathione-removing enzyme | α-glutathionyl-β-hydroxypropiovanillone (GS-HPV) | β-hydroxypropiovanillone (HPV) |
Downstream Catabolism of Degradation Products (e.g., β-hydroxypropiovanillone, guaiacol)
Following the cleavage of the β-O-4 ether bond in GGE and subsequent glutathione elimination, the primary degradation products are β-hydroxypropiovanillone (HPV) and guaiacol. researchgate.netnih.gov The catabolism of these products has been extensively characterized, particularly in Sphingobium sp. strain SYK-6. nih.govnih.gov
In this bacterium, HPV is catabolized through an oxidative pathway. The first step is the oxidation of HPV to vanilloyl acetaldehyde (B116499) (VAL), a reaction catalyzed by the enzyme HPV oxidase (HpvZ). researchgate.netnih.gov VAL is then further oxidized to vanilloyl acetic acid (VAA). nih.govnih.gov The resulting VAA is subsequently converted into vanillate (B8668496), which can then enter central metabolic pathways. nih.govnih.gov
The other primary product, guaiacol, is also subject to further degradation. nih.govnih.gov In some bacteria, such as Pseudomonas cepacia 122, guaiacol is an identified intermediate in the breakdown of GGE, which is eventually catabolized into compounds like vanillin (B372448) and vanillic acid. nih.gov
| Degradation Product | Initial Catabolic Enzyme | Organism (Pathway) | Subsequent Products |
| β-hydroxypropiovanillone (HPV) | HPV oxidase (HpvZ) | Sphingobium sp. SYK-6 | Vanilloyl acetaldehyde (VAL), Vanilloyl acetic acid (VAA), Vanillate |
| Guaiacol | Various | Pseudomonas cepacia 122 | Vanillin, Vanillic acid |
Degradation by Pseudomonas cepacia 122
The bacterium Pseudomonas cepacia 122 has demonstrated the ability to utilize GGE as a growth substrate. nih.gov This organism employs a distinct mechanism for breaking down the β-O-4 linkage compared to the glutathione-dependent pathway.
The degradation of GGE by P. cepacia 122 involves a Cα-Cβ splitting mechanism. nih.gov Analysis of the metabolic pathway has identified several key intermediates, including guaiacol, guaiacoxyethanol, vanillin, and vanillic acid. nih.gov The presence of these specific compounds indicates that the bacterium cleaves the bond between the alpha and beta carbons of the propyl side chain of the GGE molecule. nih.gov
The enzymatic system responsible for GGE degradation in P. cepacia 122 is tightly regulated. Research has shown that the system is inducible, meaning its expression is activated in the presence of GGE or related compounds. nih.gov Conversely, the system is subject to catabolite repression, as its activity is repressed by the presence of glucose. nih.gov
Degradation by Bacillus amyloliquefaciens CotA
The CotA protein from Bacillus amyloliquefaciens MN-13, a spore coat protein with laccase activity, has been shown to degrade GGE. nih.govoup.comoup.com When the recombinant CotA enzyme was used with GGE as the substrate, several degradation products were identified, providing insight into its mechanism of action. nih.govoup.com
The detection of guaiacol, 3-(4-hydro-3-methoxyphenyl)-3-oxo-propanol, and 4-hydro-3-methoxy acetophenone (B1666503) confirmed that the CotA enzyme catalyzes the rupture of the β-O-4 bond and the oxidation of the α-carbon. nih.govoup.com Furthermore, the appearance of 4-vinylguaiacol provided evidence for the cleavage of the Cβ-Cγ bond. nih.govoup.com However, analysis of the degradation products showed no evidence that the CotA enzyme is capable of cleaving the Cα-Cβ bond in GGE. nih.govoup.com
| Enzyme | Organism | Key Reactions Catalyzed | Major Degradation Products |
| CotA (Laccase) | Bacillus amyloliquefaciens MN-13 | Rupture of β-O-4 bond, Cα-oxidation, Cleavage of Cβ-Cγ bond | Guaiacol, 4-hydro-3-methoxy acetophenone, 4-vinylguaiacol |
Degradation by Pseudomonas sp. (GU5)
A strain identified as Pseudomonas sp. (GU5) is capable of using GGE as its sole source of carbon and energy. nih.gov This bacterium possesses a novel NAD+-dependent dehydrogenase, named GGE-dehydrogenase, which initiates the degradation process. nih.gov
The purified GGE-dehydrogenase was found to specifically target the secondary alcohol group at the α-carbon of the GGE side-chain, oxidizing it to the corresponding ketone. nih.gov Interestingly, the enzymatic conversion of GGE into the ketone was only partial, not exceeding 50%. This suggests that the enzyme is stereospecific, likely acting on only one of the two α-enantiomers of the GGE substrate. nih.gov In contrast, the enzyme could completely reduce the ketone product back to GGE using NADH as the reductant. nih.gov
Degradation by Rhodococcus jostii RHA1
Rhodococcus jostii RHA1, a soil bacterium known for its remarkable ability to catabolize a wide array of aromatic compounds, demonstrates a capacity for degrading lignin (B12514952) and its derivatives. asm.orgmdpi.com While its degradation of this compound itself has been observed as minor but significant in some studies, the bacterium's well-characterized pathways for related aromatic compounds provide a framework for its likely mechanism of action. mdpi.com Studies have shown that under specific conditions, the amount of this compound decreased by approximately 20% when incubated with R. jostii RHA1 compared to controls. mdpi.com
The catabolism of lignin-derived aromatic monomers in R. jostii RHA1 is a robust process involving several key enzymatic steps. nih.govresearchgate.net For compounds structurally related to the degradation products of this compound, such as veratraldehyde and veratrate, the bacterium utilizes enzymes like vanillin dehydrogenase (Vdh) and vanillate O-demethylase (VanAB). nih.gov The degradation of other p-methoxylated aromatic compounds is handled by cytochrome P450 enzyme systems. nih.govresearchgate.net These initial degradation steps funnel metabolites into central aromatic degradation pathways, primarily the β-ketoadipate pathway. nih.govasm.org
Furthermore, research has identified an alternative degradation route in R. jostii RHA1 for protocatechuic acid, a common downstream product of lignin breakdown. nih.govnih.gov This secondary pathway proceeds via hydroxyquinol (benzene-1,2,4-triol), indicating metabolic flexibility. asm.orgnih.govnih.gov This pathway involves a gene cluster that includes a mono-oxygenase and a decarboxylase to convert protocatechuic acid to hydroxyquinol, which is then further degraded. nih.govnih.gov This metabolic diversity underscores R. jostii RHA1's potential in lignin valorization, even if its direct action on this compound is part of a broader, more complex catabolic network. researchgate.net
Degradation by Strain SG61-1L
Certain sphingomonad bacteria, including strains identified as Novosphingobium sp. SG61-1L and Erythrobacter sp. SG61-1L, are known to metabolize this compound through a specialized β-etherase pathway. nih.govnih.gov This pathway is distinct from the fungal systems and relies on a series of specific, glutathione-dependent enzymes. researchgate.net In Erythrobacter sp. SG61-1L, a LigF-type β-etherase, designated LigF921, has been identified as a key enzyme in this process. asm.org
The degradation process is initiated by the stereospecific oxidation of the α-carbon's hydroxyl group on the this compound molecule. researchgate.net This reaction is catalyzed by NAD+-dependent alcohol dehydrogenases, producing an α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV) intermediate. researchgate.net Following this oxidation, β-etherases—which are glutathione S-transferases (GSTs)—catalyze the cleavage of the β-O-4 aryl ether bond. researchgate.netasm.org This occurs via a nucleophilic attack of glutathione (GSH) on the β-carbon of the MPHPV intermediate. researchgate.net These β-etherases exhibit high stereoselectivity; for instance, LigF-type enzymes specifically convert the (S)-enantiomer of the substrate. asm.org The final step involves a glutathione lyase, which removes the glutathione moiety, completing the breakdown of the ether linkage. researchgate.net
Fungal Degradation Systems
Fungi, particularly white-rot and certain ascomycete species, have evolved potent enzymatic systems for lignin degradation. researchgate.netacs.org Unlike the intracellular, glutathione-dependent pathways common in bacteria, some fungi secrete extracellular enzymes that can act directly on complex lignin structures and their model compounds like this compound. researchgate.netnih.gov These fungal systems often operate via different catalytic mechanisms, including direct hydrolysis and oxidation. nih.govacs.org
Extracellular β-Etherases from Chaetomium sp. 2BW-1
The fungus Chaetomium sp. 2BW-1, an ascomycete isolated from soil, is notable for producing and secreting an extracellular β-etherase. researchgate.netnih.gov This enzyme is, to date, the only known fungal β-etherase reported to cleave the β-ether bond of this compound. researchgate.netnih.gov Its extracellular nature allows it to act on high-molecular-mass lignins directly, a key advantage in the initial breakdown of biomass. researchgate.net The enzyme specifically requires the substrate to have a Cα hydroxyl group and a phenolic ring. researchgate.netnih.gov Unfortunately, the gene encoding this unique enzyme has not yet been identified. acs.org
The catalytic mechanism of the β-etherase from Chaetomium sp. 2BW-1 is hydrolytic and distinct from the bacterial glutathione-dependent pathway. researchgate.netnih.gov The enzyme catalyzes the cleavage of the β-aryl ether linkage through the addition of two water molecules at the Cα and Cβ positions of the this compound molecule. researchgate.netresearchgate.net This reaction is thought to proceed through a quinonemethide intermediate. researchgate.netnih.gov The final products of this specific cleavage are guaiacylglycerol (B1216834) and guaiacol. researchgate.netresearchgate.netnih.gov
A defining characteristic of the extracellular β-etherase from Chaetomium sp. 2BW-1 is its independence from cofactors like glutathione (GSH). researchgate.netnih.gov This contrasts sharply with the bacterial β-etherases found in organisms like Sphingobium sp. SYK-6 and strain SG61-1L, which are strictly dependent on GSH for their catalytic activity. researchgate.netnih.gov The ability to function without this cofactor simplifies the enzymatic process, making it a point of interest for potential biocatalytic applications. nih.gov
Laccase-Catalyzed Oxidation
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multicopper oxidases produced by many white-rot fungi that can oxidize phenolic compounds, including this compound. nih.govnih.gov However, the low redox potential of many laccases limits their ability to oxidize more complex, non-phenolic lignin structures. nih.gov This limitation is overcome by the use of small molecules known as mediators, creating a Laccase-Mediator System (LMS). nih.govnih.gov
In the context of this compound, LMS can significantly enhance degradation. nih.gov The mediator is first oxidized by the laccase, and this oxidized mediator, in turn, oxidizes the lignin model compound, enabling the cleavage of the β-O-4 bond and oxidation at the Cα position. acs.orgnih.gov Studies using the laccase from Trametes versicolor have shown that natural syringyl-type compounds, such as syringaldehyde (B56468) and acetosyringone, can act as effective mediators. nih.gov They were found to be more effective at accelerating β-O-4 cleavage and Cα-oxidation than the common synthetic mediator ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov A proposed mechanism suggests that these natural mediators form a π–π stacking complex with the guaiacyl substrate, and this aggregate is oxidized more rapidly by the laccase than the individual molecules. acs.orgnih.gov The laccase/ABTS system, while also effective, operates via different pathways, converting the substrate more rapidly and yielding different reaction products compared to laccase alone. acs.org
Data Tables
Table 1: Comparison of Bacterial and Fungal β-Etherase Systems
| Feature | Bacterial System (e.g., Novosphingobium sp. SG61-1L) | Fungal System (Chaetomium sp. 2BW-1) |
| Enzyme Location | Intracellular | Extracellular |
| Cofactor Requirement | Glutathione (GSH) dependent | Cofactor independent |
| Mechanism | Reductive cleavage via nucleophilic attack | Hydrolytic cleavage |
| Initial Step | Cα-oxidation by dehydrogenase | Direct enzyme action |
| Primary Products | Glutathione adducts, β-deoxy-α-veratrylglycerone | Guaiacylglycerol, Guaiacol |
| Data sourced from multiple references. researchgate.netresearchgate.netnih.gov |
Table 2: Laccase-Mediator Systems (LMS) for this compound Degradation
| Mediator | Source/Type | Observed Effect on Degradation | Proposed Mechanism Enhancement |
| Syringaldehyde | Natural | Accelerates β-O-4 cleavage and Cα-oxidation | Formation of a rapidly oxidized mediator-substrate aggregate |
| Acetosyringone | Natural | Accelerates β-O-4 cleavage and Cα-oxidation | Formation of a rapidly oxidized mediator-substrate aggregate |
| Methyl Syringate | Natural | Accelerates β-O-4 cleavage and Cα-oxidation | Formation of a rapidly oxidized mediator-substrate aggregate |
| ABTS | Synthetic | Rapid conversion into different product pathways | Acts as an efficient electron shuttle |
| Data sourced from references acs.orgnih.govacs.org. |
Manganese Peroxidase Activity (e.g., Ceriporiopsis subvermispora)
The white-rot fungus Ceriporiopsis subvermispora is a potent lignin degrader, primarily utilizing Manganese Peroxidase (MnP) to break down this recalcitrant polymer. acs.org Unlike some other ligninolytic fungi, C. subvermispora can degrade nonphenolic lignin structures, such as this compound (GGE), without the presence of Lignin Peroxidase (LiP). nih.gov The degradation of GGE by MnP from C. subvermispora is a multifaceted process involving both polymerization and cleavage reactions.
Research Findings:
Studies have shown that the catalytic activity of C. subvermispora MnP on GGE primarily leads to polymerization products. In a controlled reaction at 25°C and pH 5, monitoring by reverse-phase high-performance liquid chromatography (RP-HPLC) revealed the formation of five distinct product peaks after 48 hours. acs.org Size-exclusion chromatography (SEC) analysis of these products indicated that they all possessed higher molecular weights than the original GGE substrate, confirming a polymerization reaction. acs.org Further detailed analysis of the most prominent product peak using Nuclear Magnetic Resonance (NMR) spectroscopy identified it as a dimer of GGE, interconnected by a 5-5′ linkage. acs.org This suggests that the MnP-catalyzed reaction proceeds through the generation of phenoxy radicals from the GGE molecules, which then couple to form these larger oligomers.
In addition to polymerization, MnP from C. subvermispora is also capable of cleaving the β-O-4 ether linkage in nonphenolic lignin model compounds, a reaction more commonly associated with LiP. This cleavage occurs between the α and β carbons (Cα-Cβ) of the propanoid side chain, resulting in the release of benzylic fragments. nih.gov This Cα-Cβ cleavage activity is critically dependent on the presence of Mn(II) ions. nih.gov Furthermore, the degradation process is significantly enhanced by the presence of unsaturated fatty acids, such as those found in Tween 80. nih.gov It is proposed that the MnP-mediated peroxidation of these lipids generates reactive species that contribute to the cleavage of the nonphenolic structures.
Table 1: Degradation of this compound by Ceriporiopsis subvermispora Manganese Peroxidase
| Experimental Condition | Observation | Major Products Identified | Analytical Techniques | Reference |
| 25°C, pH 5, 48 hours | Polymerization of GGE | Dimer of GGE (5-5' linkage) and other oligomers | RP-HPLC, SEC, NMR | acs.org |
| In vitro with Mn(II) and unsaturated lipids | Cleavage of nonphenolic β-O-4 model compound | Benzylic fragments | Isotope trapping experiments | nih.gov |
DyP-type Peroxidase Activity (e.g., Pseudomonas fluorescens Pf-5)
Bacteria have also evolved enzymatic systems for lignin degradation, with DyP-type (Dye-decolorizing) peroxidases emerging as key players. Pseudomonas fluorescens Pf-5, a soil bacterium, possesses three distinct DyP-type peroxidases. researchgate.net Among these, the Dyp1B enzyme has demonstrated activity towards lignin and its model compounds. researchgate.netcoventry.ac.uk
Research Findings:
While direct, detailed studies on the degradation of GGE by the wild-type Dyp1B from P. fluorescens Pf-5 are limited, research on this and closely related enzymes provides strong evidence for its mode of action. The Dyp1B enzyme from P. fluorescens Pf-5 has been shown to be active in the oxidation of Kraft lignin, particularly in the presence of Mn(II). researchgate.net This activity results in the release of a low molecular weight β-aryl ether lignin dimer from lignocellulose, indicating its ability to cleave linkages within the lignin polymer. researchgate.netcoventry.ac.uk
Studies on engineered Dyp1B from P. fluorescens have demonstrated enhanced catalytic efficiency towards GGE, leading to bond cleavage and the formation of various bioconversion products, including dimers and trimers. Furthermore, research on DyP-type peroxidases from other bacteria, such as Bacillus amyloliquefaciens, provides a plausible model for the degradation of GGE. The DyP from B. amyloliquefaciens has been shown to break the β-O-4 bond in GGE and subsequently oxidize the α-carbon (Cα) to produce vanillin. researchgate.net The detection of guaiacol as another degradation product suggests that Cα-Cβ cleavage is a key step in the degradation pathway. researchgate.net This indicates a depolymerization mechanism that breaks down the GGE molecule into smaller, valuable aromatic compounds. The genome of P. fluorescens Pf-5 contains pathways for the degradation of aromatic compounds such as vanillinate, which would be a logical downstream pathway for the products of GGE degradation. nih.gov
Table 2: Proposed Degradation Pathway of this compound by Pseudomonas fluorescens Pf-5 DyP-type Peroxidase (based on related enzyme activities)
| Proposed Reaction | Key Enzyme | Potential Degradation Products | Analytical Evidence from Related Enzymes | Reference |
| Cleavage of β-O-4 aryl ether bond | Dyp1B | Vanillin, Guaiacol | GC-MS analysis of GGE degradation by Bacillus amyloliquefaciens DyP | researchgate.net |
| Oxidation of Kraft Lignin | Dyp1B with Mn(II) | Oxidized lignin dimers | Mass spectrometry of products from lignocellulose treatment | researchgate.netcoventry.ac.uk |
Chemical and Thermal Degradation Studies of Guaiacylglycerol Beta Guaiacyl Ether
Alkaline Degradation of GGE
Alkaline Aerobic Oxidation for Vanillin (B372448) Production
Influence of Reaction Conditions (e.g., NaOH concentration, Temperature, O2)
The degradation of GGE is significantly influenced by reaction parameters such as sodium hydroxide (B78521) (NaOH) concentration, temperature, and the presence of oxygen (O2).
In alkaline aerobic oxidation, these factors play a critical role in the production of valuable chemicals like vanillin. Studies have been conducted under conditions such as 4.0 mol L−1 NaOH solution at 120 °C with the presence of O2 to investigate vanillin production pathways from GGE. rsc.org The concentration of NaOH can significantly affect the yield of products. For instance, in the hydrothermal oxidation of guaiacol (B22219), a related compound, the concentration of NaOH was found to substantially influence the yield of acetic acid. mdpi.com
Temperature is another key factor. In the hydrothermal oxidation of guaiacol, yields of carboxylic acids were observed to first increase and then decrease as the temperature rose from 260 °C to 320 °C, suggesting that higher temperatures can lead to the decomposition of the desired products. mdpi.com Similarly, in the alkaline aerobic oxidation of GGE, a temperature of 120 °C is utilized, indicating a carefully selected condition to balance reaction rate and product stability. rsc.org
The presence of oxygen is essential for aerobic oxidation processes. In the context of GGE degradation, O2 is a key reactant in the pathway to vanillin. rsc.org The interplay between NaOH concentration, temperature, and O2 pressure dictates the specific degradation pathways and the resulting product distribution.
Alkaline Nitrobenzene (B124822) Oxidation for Vanillin Production
Alkaline nitrobenzene oxidation is a well-established analytical method in lignin (B12514952) chemistry and a significant process for producing vanillin from lignin and its model compounds like GGE. researchgate.netacs.orgnih.gov This method involves heating the substrate in an alkaline solution with nitrobenzene as the oxidant. acs.org
Research into the alkaline nitrobenzene oxidation of GGE has revealed complex reaction pathways. researchgate.netnih.gov One proposed pathway involves the formation of an enol ether intermediate, 2-methoxy-4-[2-(2-methoxyphenoxy)-ethenyl]-phenol (C2EE), which is produced through the non-oxidative degradation of GGE by the alkali. researchgate.netnih.gov This intermediate is then oxidized by nitrobenzene to form vanillin. researchgate.net
However, experimental evidence suggests that this is not the only pathway. researchgate.netnih.gov Comparisons of vanillin yields from GGE and isolated C2EE, as well as deuterium (B1214612) labeling studies, indicate the existence of an alternative, unknown pathway for vanillin formation that does not proceed through the C2EE intermediate. rsc.orgresearchgate.net This alternative pathway may become more significant at higher hydroxide concentrations. researchgate.net
Under specific conditions (2.0 M NaOH, 170 °C, 120 min), the alkaline nitrobenzene oxidation of GGE can achieve high yields of vanillin, reportedly around 80.7 mol %. acs.org
A simplified representation of the reaction is shown below:
Studies on β-O-4 Bond Cleavage under Alkaline Conditions
The cleavage of the β-O-4 ether bond is a critical step in lignin depolymerization. In alkaline conditions, the mechanism of this cleavage in phenolic model compounds like GGE is of significant interest. The cleavage of the β-O-4 bond in a dimeric phenolic lignin model compound was observed to be extremely rapid under mild anaerobic alkaline treatment (0.45 mol/L NaOH, 95 °C). nih.gov
The rate of β-O-4 bond cleavage is influenced by the structure of the lignin units. For instance, syringyl-type lignin models tend to undergo β-O-4 bond cleavage more readily than guaiacyl-type models under alkaline conditions. researchgate.net This is attributed to the higher acidity of the α-hydroxy groups and the better leaving group ability of the syringyl nucleus compared to the guaiacyl nucleus. researchgate.net
While GGE itself is stable under moderate pH (3-10) at room temperature, the β-O-4 bond becomes susceptible to cleavage under more stringent alkaline conditions, especially at elevated temperatures. mdpi.comresearchgate.net The cleavage of this bond under alkaline conditions is a key reaction in processes like kraft pulping and the production of chemicals from lignin.
Pyrolysis of GGE
Pyrolysis, the thermal decomposition of organic material in the absence of oxygen, is a promising method for converting lignin and its model compounds into valuable chemicals and fuels. ncsu.edu
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Analysis
Py-GC/MS is a powerful analytical technique used to study the pyrolysis of complex materials like GGE. ncsu.eduresearchgate.net It allows for the separation and identification of the volatile products formed during rapid heating. ncsu.edu
When GGE is analyzed by Py-GC/MS, a range of phenolic compounds are produced. ncsu.eduresearchgate.net The major product identified across various temperature ranges is guaiacol. mdpi.comncsu.edu Other significant products include 2-hydroxybenzaldehyde and 2-methoxybenzaldehyde (B41997). ncsu.edu At higher temperatures, a greater variety of smaller molecular weight compounds are formed due to secondary cracking reactions. ncsu.edu
The table below summarizes the major pyrolytic products of GGE identified by Py-GC/MS at a pyrolysis temperature of 500 °C. ncsu.edu
| Compound | Relative Content (%) |
|---|---|
| Guaiacol | Data not available in source |
| 2-Methoxybenzaldehyde | Data not available in source |
| 2-Hydroxybenzaldehyde | Data not available in source |
| 2-Methoxy-4-vinylphenol | Data not available in source |
| Vanillin | Data not available in source |
| trans-Isoeugenol | Data not available in source |
| 2-Methoxy-4-propylphenol | Data not available in source |
| 1-(3-Hydroxy-4-methoxyphenyl)-ethanone | Data not available in source |
Thermal Decomposition Pathways (Cβ-O homolysis, Cβ-O concerted decomposition)
The thermal decomposition of GGE primarily proceeds through two main pathways involving the cleavage of the Cβ-O ether bond: homolysis and concerted decomposition. ncsu.edu
Cβ-O Homolysis: This pathway involves the symmetrical cleavage of the Cβ-O bond, resulting in the formation of two radical species. This is the dominant reaction at lower pyrolysis temperatures. ncsu.edu The primary product of this pathway is guaiacol. ncsu.edu
Cβ-O Concerted Decomposition: This pathway involves a more complex, concerted mechanism where bond breaking and bond formation occur simultaneously. This pathway becomes more significant at moderate temperatures and leads to the formation of products such as 2-hydroxybenzaldehyde and 2-methoxybenzaldehyde, in addition to guaiacol. ncsu.edu
At higher temperatures, the initial products from both homolysis and concerted decomposition can undergo secondary thermal cracking, leading to a more complex mixture of smaller phenolic and aromatic compounds. ncsu.edu
Influence of Temperature on Pyrolytic Products
The pyrolysis temperature has a profound effect on the distribution of products from GGE. ncsu.edu
Low Temperatures (e.g., 200-300 °C): At these temperatures, Cβ-O homolysis is the primary decomposition pathway, and the main product is guaiacol. ncsu.edu
Moderate Temperatures (e.g., 500-600 °C): As the temperature increases, Cβ-O concerted decomposition begins to occur alongside homolysis. ncsu.edu This leads to an increase in the relative amounts of products like 2-hydroxybenzaldehyde and 2-methoxybenzaldehyde. ncsu.edu Phenolic compounds such as phenol, 2-methyl-phenol, and catechol also start to appear, likely from the secondary pyrolysis of guaiacol and 2-methoxybenzaldehyde. ncsu.edu
The table below illustrates the effect of temperature on the relative content of key pyrolytic products of GGE.
| Temperature (°C) | Guaiacol (Relative Content %) | 2-Hydroxybenzaldehyde (Relative Content %) | 2-Methoxybenzaldehyde (Relative Content %) |
|---|---|---|---|
| 300 | High | Low | Low |
| 600 | Decreasing | Increasing | Increasing |
| 800 | Further Decreasing (secondary reactions) | Variable (secondary reactions) | Variable (secondary reactions) |
Degradation in Subcritical Water
The degradation of this compound (Gβ2) in subcritical water has been investigated to understand the cleavage of the β-O-4 bond under hydrothermal conditions. researchgate.net Studies conducted in a subcritical water environment at temperatures ranging from 150°C to 250°C reveal distinct breakdown pathways. researchgate.net
At these elevated temperatures, Gβ2 undergoes decomposition, with its stability decreasing as the temperature rises. researchgate.net For instance, at 150°C, a notable amount of Gβ2 remains, while at 200°C and 250°C, it is almost entirely consumed. researchgate.net The degradation process in subcritical water leads to the formation of several products. Notably, the cleavage of the target β-O-4 bond is confirmed by the presence of guaiacol and vanillin among the degradation products. researchgate.net
However, the cleavage of the ether bond represents only a minor reaction pathway under these conditions. researchgate.net The major reaction pathway involves significant side reactions that modify the Gβ2 structure without breaking the β-O-4 bond, leading to the formation of various dimer products. researchgate.net The distribution of these products is temperature-dependent. For example, one dimer product (D2) is more abundant at higher temperatures, whereas another (D3) shows maximum formation at 200°C, suggesting it is less stable at higher temperatures. researchgate.net The presence of water as a solvent is believed to play a crucial role in these reaction pathways, reportedly suppressing homolytic reactions. researchgate.net
The table below summarizes the key products identified during the degradation of Gβ2 in subcritical water at various temperatures.
| Temperature (°C) | Reactant/Product | Observation |
| 150 | This compound (Gβ2) | Some stability observed |
| 200 | This compound (Gβ2) | Virtually all degraded |
| 250 | This compound (Gβ2) | Virtually all degraded |
| 150, 200, 250 | Guaiacol | Amount produced increases with temperature |
| 150, 200, 250 | Vanillin | Amount produced increases with temperature |
| 150, 200, 250 | Dimer Products (D1, D2, D3) | Major reaction pathway; relative abundance varies with temperature |
Data sourced from a study on the stability and reactivity of this compound. researchgate.net
The degradation of this compound under pyrolysis in an inert atmosphere (such as nitrogen or helium) presents a contrasting picture to its decomposition in subcritical water. researchgate.netmdpi.com Pyrolysis experiments, particularly those conducted using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), have provided detailed insights into the thermal cracking of this compound at a range of temperatures. mdpi.comncsu.edu
A key difference lies in the primary reaction mechanism. Pyrolysis is characterized by homolytic cleavage reactions, which are suppressed in subcritical water. researchgate.net This leads to a different array of degradation products. The main reaction during low-temperature pyrolysis (200-300°C) is the homolytic cleavage of the Cβ-O bond, resulting in guaiacol as the major product. mdpi.com At moderate temperatures (around 500°C), both Cβ-O homolysis and concerted decomposition of the Cβ-O bond occur, producing not only guaiacol but also 2-methoxybenzaldehyde and other phenolic compounds. mdpi.com
At higher temperatures (700-800°C), the initial pyrolysis products undergo secondary thermal cracking, leading to the formation of a large number of smaller molecules, such as catechol, 2-methyl-phenol, 2-hydroxy-benzaldehyde, and benzaldehyde. mdpi.com This increases the complexity of the product mixture. ncsu.edu
Notably, the dimer products that are prominent in subcritical water degradation are largely absent in the pyrolysis products. researchgate.net While one of these dimers was detected in small amounts during pyrolysis, another different type of dimer, not seen in the subcritical water experiments, was formed. researchgate.net
The following table presents the identified products from the pyrolysis of this compound at various temperatures.
| Temperature (°C) | Identified Pyrolysis Products |
| 200 | Guaiacol |
| 300 | Guaiacol |
| 500 | Guaiacol, 2-Methoxybenzaldehyde, 2-Methoxy-4-vinylphenol, Vanillin, trans-Isoeugenol, 2-Methoxy-4-propylphenol, 1-(3-Hydroxy-4-methoxyphenyl)-ethanone |
| 600 | Guaiacol, 2-Methoxybenzaldehyde, and other phenolic compounds |
| 700 | Guaiacol, 2-Methoxybenzaldehyde, Catechol, 2-Methyl-phenol, 2-Hydroxy-benzaldehyde, Benzaldehyde, Benzene, Toluene, Phenol |
| 800 | Guaiacol, 2-Methoxybenzaldehyde, Catechol, 2-Methyl-phenol, 2-Hydroxy-benzaldehyde, Benzaldehyde, Benzene, Toluene, Phenol |
Data sourced from analytical pyrolysis studies of Guaiacyl Glycerol-β-guaiacyl Ether. mdpi.comresearchgate.net
Synthetic Methodologies for Guaiacylglycerol Beta Guaiacyl Ether and Analogues
Multi-step Synthesis from Guaiacol (B22219)
A common and well-documented method for synthesizing Guaiacylglycerol-beta-guaiacyl ether involves a five-step reaction sequence starting from guaiacol. researchgate.netncsu.edu This process builds the complex structure of GGE through a series of controlled chemical transformations.
The initial step involves the acylation of guaiacol to produce acetoguaiacone. This is followed by a bromination step to yield α-bromo-acetoguaiacone. A key subsequent step is the etherification of this intermediate with another molecule of guaiacol. The resulting α-phenoxy-acetoguaiacone is then subjected to a hydroxymethylation reaction, typically using formaldehyde (B43269), to introduce the primary alcohol group of the glycerol (B35011) side chain. The final step is the reduction of the keto group to a secondary alcohol, which completes the formation of the guaiacylglycerol (B1216834) side chain. ncsu.edu
A representative synthetic pathway proceeds as follows:
Friedel-Crafts Acylation: Guaiacol is acetylated to form 4-acetylguaiacol (acetoguaiacone).
Bromination: The acetyl derivative is brominated to yield 4-(α-bromoacetyl)-guaiacol.
Etherification (Condensation): 4-(α-bromoacetyl)-guaiacol is condensed with guaiacol to form 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol. ncsu.edu
Hydroxymethylation: The product from the previous step is reacted with formaldehyde in the presence of a base like anhydrous potassium carbonate to introduce a hydroxymethyl group, yielding 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol. ncsu.edu
Reduction: The ketone function is reduced, for example with sodium borohydride, to give the final product, this compound. ncsu.edu
The intermediates and final product are typically purified using techniques like column chromatography and characterized by spectroscopic methods such as ¹H-NMR and 2D-NMR to confirm their structure. researchgate.netncsu.edu
Table 1: Key Intermediates in the Multi-step Synthesis of GGE from Guaiacol
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Guaiacol | Acetylating agent (e.g., Acetic anhydride/AlCl₃) | 4-acetylguaiacol |
| 2 | 4-acetylguaiacol | Bromine | 4-(α-bromoacetyl)-guaiacol |
| 3 | 4-(α-bromoacetyl)-guaiacol + Guaiacol | Base (e.g., K₂CO₃) | 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol |
| 4 | 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol | Formaldehyde, K₂CO₃ | 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol |
This table summarizes a common synthetic route. Specific reagents and conditions may vary.
Condensation Reactions in GGE Synthesis
Condensation reactions are central to the construction of the β-O-4 ether linkage in GGE. The key step in many synthetic routes is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. ncsu.eduresearchgate.net
Another important condensation reaction in this synthetic sequence is the reaction with formaldehyde. ncsu.edu This is an aldol-type condensation where the enolate of the ketone 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol attacks formaldehyde to introduce the Cγ-hydroxyl group, thus building the glycerol side chain. ncsu.edu This reaction is typically carried out under basic conditions, for example, using potassium carbonate in ethanol (B145695) at elevated temperatures. ncsu.edu
An alternative synthesis for the phenolic GGE was reported by Adler and Eriksoo, which also relies on a key condensation step. scispace.com They reacted α-bromo-benzoyl-acetoguaiacone with guaiacol in anhydrous methyl ethyl ketone, in the presence of potassium iodide and potassium carbonate, to form the ether linkage. Subsequent chemical modifications yielded the final GGE product as a colorless syrup. scispace.com
Synthesis of Stereoisomers
This compound has two chiral centers at the α and β carbons of the propane (B168953) side chain, meaning it can exist as four distinct stereoisomers: (αR, βS), (αS, βR), (αR, βR), and (αS, βS). These are often grouped into two diastereomeric pairs: the erythro ((αR, βS) and (αS, βR)) and the threo ((αR, βR) and (αS, βS)) forms. The synthesis of specific stereoisomers is important for understanding the stereochemistry of lignin (B12514952) and its reactions.
Methods have been developed to synthesize and separate these stereoisomers. One approach involves synthesizing a mixture of the diastereomers and then separating them. For example, the synthesis method described by Adler and colleagues resulted in a mixture of isomers. researchgate.net The erythro and threo forms of 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol (GGE) have been prepared and separated. researchgate.net
The formation of stereoisomers can be influenced by reaction conditions. During lignin biosynthesis, the addition of nucleophiles to a p-quinone methide (QM) intermediate at the α-position creates stereoisomeric forms. researchgate.netresearchgate.net Synthetic strategies can mimic this by controlling the approach of the nucleophile. For instance, studies have shown that in the reaction of G-type quinone methides with water, the threo isomer is preferentially formed. researchgate.netresearchgate.net However, erythro-selective formation can be achieved by introducing a biphenyl (B1667301) structure into the β-etherified ring moiety of an H-type quinone methide. researchgate.net
Specific syntheses for the different stereoisomers have been reported. For instance, the erythro and threo forms of GGE can be prepared starting from 2-methoxyphenol and syringaldehyde (B56468) using a method developed by Li et al. researchgate.net Furthermore, a convenient synthesis of all four stereoisomers of GGE has been achieved via optical resolution, allowing for the isolation of each enantiomer. acs.org
The different stereoisomers and their derivatives can be distinguished by their physical properties, such as melting points of their crystalline acetates. For example, the two racemic pairs of guaiacylglycerol can yield two different crystalline tetraacetates with distinct melting points (84-85°C and 113-114°C). scispace.com
Table 2: Stereoisomers of this compound
| Diastereomer | Configuration |
|---|---|
| erythro | (αR, βS) and (αS, βR) |
Biotechnological Applications and Valorization of Lignin Through Gge Research
Enzyme Engineering for Enhanced Lignin (B12514952) Depolymerization
The enzymatic depolymerization of lignin is a key strategy for its valorization, and GGE is an indispensable tool for this purpose. nih.govglbrc.org It is widely used as a substrate to identify, characterize, and engineer enzymes capable of cleaving the resilient β-O-4 linkages. nih.govresearchgate.net The primary enzymes involved in the bacterial breakdown of GGE belong to the β-etherase pathway. This pathway involves an initial NAD+-dependent oxidation of the Cα-hydroxyl group of GGE, followed by the glutathione (B108866) (GSH)-dependent cleavage of the β-ether bond by β-etherases, which are part of the glutathione S-transferase (GST) superfamily. nih.govnih.gov
Improving in vitro lignin depolymerization is a significant goal, which may be achieved by discovering novel enzymes or by engineering existing ones, like β-etherases, to broaden the range of substrates they can act on. nih.gov Researchers have successfully demonstrated the complete in vitro conversion of GGE to guaiacol (B22219) and γ-hydroxypropiovanillone (HPV) using a combination of enzymes including LigD, LigN, LigE, and LigF. nih.gov These findings are a critical step toward developing biotechnological applications to derive high-value monomeric compounds from lignin polymers. nih.govglbrc.org
| Enzyme Class | Role in GGE Degradation | Key Enzymes |
| Dehydrogenases | Catalyze NAD+-dependent α-oxidation of GGE to GGE-ketone. nih.gov | LigD, LigL, LigN, LigO nih.govnih.gov |
| β-Etherases (GSTs) | Carry out GSH-dependent cleavage of the β-ether bond in GGE-ketone. nih.govnih.gov | LigE, LigF, LigP nih.govnih.gov |
| Glutathione Lyases | Catalyze the release of glutathione, regenerating the cofactor. nih.gov | LigG nih.gov |
For β-etherases to be viable in industrial settings, they require significant optimization. nih.gov These enzymes hold great potential for the specific breakdown of lignin into valuable low-molecular-mass aromatics. nih.govacs.org Research focuses on enhancing their catalytic efficiency, stability, and substrate scope. While β-etherases have been known for decades, recent efforts have identified and thoroughly characterized novel β-etherases specifically for lignin valorization. nih.govacs.org
Database mining and phylogenetic analyses have successfully identified numerous new putative β-etherases, some from bacteria outside the traditionally studied Sphingomonadales order. nih.gov Characterization of a selection of these new enzymes revealed that some possess up to three times higher activity than previously known β-etherases. nih.gov Optimization strategies also include addressing the need for efficient regeneration of the glutathione (GSH) cofactor, which is essential for the catalytic cycle. nih.gov Although proof-of-concept studies show that β-etherases can cleave the β-ether bond in actual lignin samples, the rates are still low under laboratory conditions, highlighting the need for further optimization before robust industrial biocatalytic applications can be realized. nih.gov
Production of Value-Added Chemicals (e.g., Vanillin (B372448), Guaiacol)
The breakdown of GGE is a model for producing valuable aromatic platform chemicals, such as vanillin and guaiacol, from lignin. nih.govrsc.orgncsu.edu Guaiacol is a direct product of the cleavage of the β-O-4 bond in GGE. nih.govacs.org Vanillin (4-hydroxy-3-methoxybenzaldehyde) can also be produced from GGE through various pathways. rsc.orgresearchgate.net
Enzymatic systems have demonstrated the complete conversion of GGE into guaiacol and other propanone derivatives. nih.govacs.org For instance, a dye-decolorizing peroxidase (DyP) from Bacillus amyloliquefaciens was shown to break the β-O-4 bond of GGE and then oxidize the Cα position to generate vanillin. researchgate.net Similarly, chemical methods like alkaline aerobic oxidation of GGE have been studied to understand the pathways of vanillin formation from lignin. rsc.orgresearchgate.net These studies confirmed that vanillin can be formed via an enol ether intermediate, but also suggested the existence of an alternative, undisclosed pathway. rsc.orgresearchgate.net Pyrolysis studies of GGE also show that guaiacol is a major product, formed through homolysis of the Cβ-O bond, particularly at lower to moderate temperatures. ncsu.edumdpi.com
| Method | Starting Compound | Key Products | Relevant Findings |
| Enzymatic (β-etherase pathway) | Guaiacylglycerol-β-guaiacyl ether (GGE) | Guaiacol, γ-hydroxypropiovanillone nih.gov | Complete in vitro conversion demonstrated with a multi-enzyme system. nih.gov |
| Enzymatic (Peroxidase) | Guaiacylglycerol-β-guaiacyl ether (GGE) | Guaiacol, Vanillin researchgate.net | A DyP from B. amyloliquefaciens was shown to cleave the β-O-4 bond and subsequently oxidize the molecule to produce vanillin. researchgate.net |
| Alkaline Aerobic Oxidation | Guaiacylglycerol-β-guaiacyl ether (GGE) | Vanillin, Enol ether intermediate rsc.org | Confirmed a pathway via an enol ether intermediate and suggested an additional unknown pathway to vanillin. rsc.orgresearchgate.net |
| Pyrolysis | Guaiacylglycerol-β-guaiacyl ether (GGE) | Guaiacol, Phenolic compounds ncsu.edumdpi.com | Guaiacol is the major product at lower temperatures through Cβ-O homolysis. ncsu.edu |
Biorefinery Concepts and Lignin Valorization Strategies
Research on GGE is integral to the broader concept of the integrated biorefinery, which aims to convert all components of lignocellulosic biomass, including lignin, into valuable products. rsc.orgenergy.gov Traditionally, lignin is burned for heat and power, but its valorization into chemicals and materials can significantly improve the economic viability of biorefineries. rsc.orgrsc.org GGE, as a model for the most abundant linkage in lignin, allows for the development and testing of specific depolymerization strategies that can be incorporated into biorefinery workflows. nih.govresearchgate.net
The "lignin-first" biorefinery approach, for example, uses active stabilization methods like reductive catalytic fractionation (RCF) to cleave C-O bonds in lignin and generate stable, monomeric products. energy.gov Understanding the cleavage of the β-O-4 bond in GGE is fundamental to optimizing such processes. Biological depolymerization methods, which use enzyme systems studied with GGE, are considered more cost-effective and environmentally friendly than chemical methods that require high energy input and harsh reagents. rsc.org The goal is to develop strategies that can enable the production of biofuels and bioproducts at a competitive cost, with targets such as < $3 per gallon of gasoline equivalent (GGE). energy.govrsc.org Techno-economic analyses have shown that producing chemicals from lignin has the potential to improve both the economics and the sustainability of an integrated biorefinery. rsc.orgglbrc.org
Development of Novel Biocatalysts for Lignin Breakdown
The use of GGE as a substrate has been instrumental in the discovery and development of novel biocatalysts for lignin degradation. nih.govnih.gov Since GGE mimics the primary structure of lignin, it is an ideal molecule for screening microbial cultures and genomic libraries to find new enzymes with ligninolytic activity. nih.govchemicalbook.comtargetmol.com
Recent research has expanded the toolbox of known β-etherases by using database mining, identifying 96 new putative enzymes. nih.gov This work not only discovered more active enzymes but also found them in bacteria outside the previously known groups, broadening the known biodiversity of lignin-degrading organisms. nih.gov In addition to β-etherases, other enzymes like dye-decolorizing peroxidases (DyPs) and laccases are being investigated for their ability to act on GGE and polymeric lignin. researchgate.netnih.gov For example, an artificial peroxidase designed in myoglobin (B1173299) was shown to catalyze the degradation of both GGE and industrial Kraft lignin. frontiersin.org Furthermore, new high-throughput screening assays have been developed to monitor the breakdown of polymeric lignin, which can accelerate the identification of novel lignin-degrading enzymes and synergistic enzyme combinations from environmental samples and metagenomic libraries. nih.govrsc.org These discoveries are essential for creating robust and efficient enzymatic cocktails for industrial lignin conversion. rsc.orgstanford.edu
Advanced Research Techniques and Theoretical Approaches Applied to Guaiacylglycerol Beta Guaiacyl Ether
Spectroscopic Characterization in Degradation Studies
Spectroscopic techniques are vital for monitoring the degradation of guaiacylglycerol-beta-guaiacyl ether and identifying the resultant products. These methods provide real-time or post-reaction insights into the structural changes occurring at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound and its degradation products. ncsu.eduresearchgate.net One-dimensional ¹H-NMR provides initial characterization and can be used to track the reaction progress. researchgate.netosti.gov For instance, in studies involving catalysts like zinc triflate (Zn(OTf)₂), the addition of the catalyst causes a downfield shift of the hydroxyl proton signals in the ¹H-NMR spectrum, indicating the formation of a lignin-Zn(II) complex that facilitates the removal of the hydroxyl group. osti.gov
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, offer more detailed structural information by correlating proton (¹H) and carbon-¹³ (¹³C) nuclei. ncsu.eduresearchgate.net HSQC is particularly useful for unambiguously assigning signals to specific atoms within the molecule and its degradation products. ncsu.eduresearchgate.net It has been employed to characterize the synthesized this compound starting material and to confirm the formation of new linkages, such as –CH₂–NH– groups in crosslinking reactions, by identifying their unique correlation peaks. ncsu.eduresearchgate.net
Table 1: Selected ¹H-NMR and 2D-NMR HSQC Applications in this compound Studies
| Technique | Application | Key Findings | References |
| ¹H-NMR | Monitoring catalytic reactions | Downfield shift of hydroxyl protons upon addition of Zn(OTf)₂, indicating complex formation. | osti.gov |
| 2D-NMR (HSQC) | Structural characterization | Confirmed the structure of synthesized this compound. | ncsu.eduresearchgate.net |
| 2D-NMR (HSQC) | Analysis of modification | Identified the formation of new methylene (B1212753) linkages in crosslinking reactions. | researchgate.net |
| NMR (general) | Conformational analysis | Indicated the coexistence of different conformers in solution, suggesting conformational flexibility rather than rigid H-bonding. | nih.gov |
Mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is essential for identifying and quantifying the complex mixture of products from this compound degradation. mdpi.comacs.org
Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) has been used to investigate the thermal degradation pathways. mdpi.comncsu.eduresearchgate.net These studies show that the product distribution is highly dependent on temperature. At lower temperatures, the primary reaction is the homolysis of the Cβ-O bond, yielding guaiacol (B22219) as the main product. ncsu.eduresearchgate.net At moderate and higher temperatures, a combination of homolysis and concerted decomposition reactions occurs, leading to a more complex mixture of products including 2-hydroxybenzaldehyde and 2-methoxybenzaldehyde (B41997), followed by secondary cracking into smaller phenolic compounds. ncsu.eduresearchgate.net
High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is another cornerstone technique, particularly for analyzing degradation in aqueous or solvent-based systems. mdpi.comresearchgate.net HPLC separates the components of the reaction mixture, which are then ionized by ESI and detected by the mass spectrometer. gist.ac.kr This approach has been used to study the degradation of this compound under various conditions, such as in subcritical water, where it was found to produce guaiacol and vanillin (B372448). mdpi.comresearchgate.net Studies comparing pyrolysis to subcritical water treatment revealed differing breakdown pathways, highlighting the crucial role of water in suppressing homolytic reactions. mdpi.com
Table 2: Major Degradation Products of this compound Identified by Mass Spectrometry
| Degradation Method | Analytical Technique | Major Identified Products | References |
| Pyrolysis | Py-GC/MS | Guaiacol, 2-Methoxybenzaldehyde, Vanillin, Phenolic Compounds | ncsu.eduresearchgate.net |
| Subcritical Water | HPLC-MS | Guaiacol, Vanillin, Coniferyl alcohol | mdpi.comresearchgate.net |
| Catalytic Degradation (Solid Acid) | GC-MS | Guaiacol | shimadzu.com |
| Photocatalytic Degradation | UPLC-TOF-MS | Guaiacol, Acetosyringone, Methyl Syringate | nih.gov |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular structure of this compound. Fourier-transform infrared (FT-IR) spectroscopy has been used to analyze the product mixtures from the hydrolytic cleavage of the compound in the presence of metal chlorides, confirming changes in the molecular structure. researchgate.net
Raman spectroscopy, complemented by theoretical calculations, has been used to characterize the molecule in detail. nih.gov Studies have measured the Raman spectrum and identified characteristic absorption peaks, such as those at 49.8 cm⁻¹ and 57.6 cm⁻¹, which are proposed to be unique to the this compound structure. nih.gov This technique, particularly in the low-frequency terahertz region, is sensitive enough to help estimate the relative content of the erythro and threo diastereomers in a sample by comparing experimental spectra with theoretical predictions. nih.gov
Computational Chemistry and Molecular Modeling
Theoretical methods provide molecular-level insights into the reactivity and properties of this compound, complementing experimental findings by explaining reaction mechanisms and predicting behavior.
Density Functional Theory (DFT) is a quantum mechanical modeling method used extensively to investigate the cleavage of the β-O-4 bond in this compound. nih.govnih.gov DFT calculations allow researchers to map out potential energy surfaces and determine the most favorable reaction pathways.
Studies have used DFT to model the acid-catalyzed cleavage of the β-O-4 bond, revealing multiple possible mechanisms. nih.govnih.govacs.org Two prominent pathways are:
Dehydration-first pathways : These involve the initial dehydration at either the α-carbon or γ-carbon of the glycerol (B35011) side chain, followed by the cleavage of the β-O-4 bond. nih.gov
Direct protonation pathway : This route involves the direct protonation of the ether oxygen in the β-O-4 linkage, leading to its cleavage. nih.gov
DFT calculations have shown that the dehydration routes are often more consistent with experimental results, as direct protonation can be sterically hindered. nih.gov These theoretical models are also used to understand the role of catalysts, such as Brønsted acidic ionic liquids or palladium surfaces, in promoting bond cleavage. nih.govnih.govacs.org Furthermore, DFT is employed to calculate and assign vibrational frequencies, which aids in the interpretation of experimental IR and Raman spectra. nih.gov This synergy between theory and experiment provides a robust framework for characterizing the molecule and its isomers. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide profound insights into its conformational flexibility, intermolecular interactions, and behavior in different environments. mdpi.comnih.gov
Simulations have been performed both in a vacuum and with explicit solvent molecules to understand the compound's dynamical conformational behavior. nih.gov In a vacuum, the molecule is shown to be flexible, exploring a wide range of conformations with multiple energy minima separated by low energy barriers. nih.gov However, the presence of solvent molecules significantly alters this behavior, broadening the accessible conformational space. nih.gov
A key focus of MD studies has been the role of hydrogen bonding. While numerous intramolecular hydrogen bonds are observed in vacuum simulations, these are not persistent in solution. nih.gov Instead, they are preferentially exchanged for intermolecular hydrogen bonds with surrounding solvent molecules, a finding that aligns with experimental NMR data. nih.gov This indicates that intramolecular hydrogen bonds are not strong enough to impart significant rigidity to the GGE molecule in solution. nih.gov
MD simulations are also crucial for understanding how GGE and larger lignin (B12514952) fragments interact with other components of the plant cell wall, such as cellulose (B213188). Studies modeling the adsorption of a GGE dimer onto a cellulose crystal surface revealed that the process is primarily driven by electrostatic dipole-dipole interactions rather than specific linkages. mdpi.comnih.gov The lignin model was observed to adsorb over regions with a high concentration of hydroxyl groups on the cellulose surface. mdpi.com Furthermore, simulations show that solvent choice can dramatically influence the conformation of lignin oligomers, with certain solvents promoting a more extended structure that is more accessible for catalytic conversion. chemrxiv.org
| Study Focus | Simulation Environment | Key Findings | Reference |
|---|---|---|---|
| Conformational Dynamics & H-Bonding | Vacuum and Explicit Solvent | Molecule is flexible; intramolecular H-bonds in vacuum are replaced by intermolecular H-bonds in solvent. | nih.gov |
| Adsorption on Cellulose | Aqueous | Adsorption is dominated by electrostatic dipole-dipole interactions with cellulose hydroxyl groups. | mdpi.comnih.gov |
| Solvent Effects on Conformation | Methanol, Ethanol (B145695), Water | Organic solvents can induce a more extended conformation suitable for catalysis. | chemrxiv.org |
| Mechanical Properties of Lignin | Amorphous Cell | Atomistic simulations using force fields like CHARMM can predict mechanical properties like Young's modulus. | mdpi.com |
Quantum Mechanics/Molecular Mechanics/Monte Carlo (QM/MM/MC) Approaches
To investigate chemical reactions such as bond cleavage, methods that can describe changes in electronic structure are required. Quantum Mechanics (QM) methods, particularly Density Functional Theory (DFT), are employed to study the reactivity of GGE. nih.govnih.gov These approaches are essential for understanding the mechanisms of lignin depolymerization.
DFT calculations have been used to investigate the catalyzed cleavage of the β-O-4 ether linkage in GGE and its derivatives. nih.gov For instance, a theoretical study on the cleavage of veratrylglycerol-β-guaiacyl ether (a related model compound) catalyzed by an acidic ionic liquid revealed a mechanism involving dehydration and hydrolysis, where the ionic liquid's cation acts as a Brønsted acid and the anion facilitates the reaction. nih.gov
QM methods are also used to calculate fundamental properties like bond dissociation energies (BDEs) for the various linkages within the GGE molecule. ncsu.eduresearchgate.net These calculations help predict which bonds are most likely to break under specific conditions, such as pyrolysis. For example, in the G-type dimer, the calculated stability order of bonds is O-4 > 1-α > α-β > β-O, explaining why many phenolic compounds are retained during pyrolysis. ncsu.edu
For studying reactions within a large environment, such as in the active site of an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are ideal. mdpi.com In this approach, the reactive center (e.g., the β-O-4 bond and catalytic residues) is treated with high-accuracy QM, while the surrounding protein and solvent are treated with more computationally efficient MM force fields. mdpi.com This allows for the simulation of complex enzymatic reactions that would be computationally prohibitive to model entirely with QM.
Machine Learning for Bond Cleavage Prediction
The screening of potential catalysts for lignin depolymerization from a vast number of candidates is a time-consuming and expensive process. Machine Learning (ML) has emerged as a transformative tool to accelerate this discovery process. nih.govacs.org ML models can be trained on datasets generated from QM calculations to rapidly predict the efficacy of catalysts for cleaving the β-O-4 bond in GGE. nih.govacs.org
In one study, an ML model was developed to predict the catalytic activity of nearly 1000 different ionic liquids for cleaving the β-O-4 bond in GGE. nih.govacs.org Instead of relying on computationally intensive activation energy (Ea) calculations, the model used the more easily accessible bond dissociation energy (BDE) of the β-O-4 bond as the target property. nih.govacs.org The resulting model, particularly a Random Forest (RF) algorithm, achieved a high correlation (r > 0.93) and was able to reliably screen and identify optimal ionic liquid candidates. nih.govacs.org
Similarly, ML combined with DFT has been used to analyze factors influencing the photocatalytic cleavage of bonds in lignin model compounds. bohrium.comresearchgate.net Classification training showed that a Random Forest model could predict C-C bond breakage with an accuracy score of 0.99. bohrium.com Such models can also perform feature importance analysis, which revealed that reaction conditions contributed significantly (39.22%) to the model's predictive power and that catalyst properties like specific surface area are important screening indices. bohrium.com This predictive power allows for a novel strategy to screen catalysts and reaction conditions without needing to calculate complex reaction pathways, thereby saving significant time and computational resources. acs.org
| ML Model | Prediction Target | System Studied | Performance Metric | Key Finding | Reference |
|---|---|---|---|---|---|
| Random Forest (RF) | Catalytic activity of Ionic Liquids | β-O-4 bond cleavage in GGE | r > 0.93 | ML can rapidly screen thousands of catalysts using BDE as a descriptor. | nih.govacs.org |
| Random Forest (RF) | Photocatalytic C-C bond cleavage | Lignin model compounds | Accuracy Score: 0.99 | Reaction conditions are a highly important feature for predicting cleavage. | bohrium.comresearchgate.net |
| XGBoost, LightGBM, etc. | Lignin content in poplar | Raman spectra of wood | Test R² > 0.91 | ML models can accurately predict bulk properties from spectroscopic data. | nih.gov |
Studies on Intermolecular Interactions (π-stacking, hydrogen bonding)
The three-dimensional structure and aggregation behavior of lignin are governed by a network of non-covalent intermolecular interactions, including hydrogen bonds and π-π stacking. ncsu.eduacs.org Understanding these forces in GGE is critical for explaining lignin's properties and behavior.
As established by MD simulations, hydrogen bonding plays a dual role. While intramolecular H-bonds are present, they are weak in solution compared to the strong intermolecular H-bonds formed with solvents or other molecules like cellulose. mdpi.comnih.gov
π-π stacking interactions occur between the aromatic rings of the guaiacyl units and are fundamental to the self-assembly and morphology of lignin. acs.orgresearchgate.net X-ray scattering studies on lignin have identified distinct structural ordering related to these interactions. acs.org Two primary geometries are observed: a sandwiched or parallel-displaced arrangement with distances of approximately 4.0–4.7 Å, and a T-shaped arrangement with distances of 5.3–7.2 Å. acs.org These interactions are crucial for the stability of lignin structures and their aggregation in solution. researchgate.netresearchgate.net Theoretical calculations combined with Hirshfeld surface analysis can quantify the energies associated with these interactions, confirming their importance in governing the solid-state architecture of related aromatic compounds. nih.govresearchgate.net
Enzyme Structural Biology (e.g., Protein Crystallography)
The biological cleavage of the β-O-4 ether bond in GGE is catalyzed by specific enzymes known as β-etherases. nih.govnih.gov The structural and biochemical characterization of these enzymes, primarily through protein crystallography, has provided invaluable insights into their catalytic mechanisms. nih.gov
A key organism in this research is Sphingobium sp. SYK-6, which possesses a metabolic pathway for degrading various lignin-derived dimers. nih.govrsc.org This pathway involves several "Lig" enzymes, including a Cα-dehydrogenase (LigD), and glutathione (B108866) S-transferases (GSTs) that function as β-etherases (LigE, LigF, LigG). nih.govrsc.org These bacterial β-etherases are typically stereospecific; for instance, enzymes in the LigE class cleave the β(R) isomer of the GGE substrate, while LigF-type enzymes cleave the β(S) isomer. nih.govacs.orgacs.org
The crystal structures of several of these enzymes have been solved, providing a detailed view of the catalytic cycle. nih.gov Structures of the Cα-dehydrogenases LigD, LigL, and LigO have been determined in their apoenzyme form, bound to the NADH cosubstrate, and as a ternary complex with both NADH and the GGE substrate. nih.gov These structures offer a complete structural snapshot of the predicted enzymatic states, revealing the precise interactions within the active site that enable catalysis. nih.gov This structural information is critical for understanding the mechanism of enzymatic β-ether cleavage and can guide future protein engineering efforts to develop more efficient biocatalysts for lignin valorization. nih.govnih.gov
| Enzyme Name | Source Organism | Enzyme Class | Stereospecificity | Key Structural Insight | Reference |
|---|---|---|---|---|---|
| LigD, LigL, LigO | Sphingobium sp. SYK-6 | Cα-dehydrogenase | Stereospecific | Crystal structures solved as apoenzyme and in complex with NADH and GGE. | nih.gov |
| LigE, LigP | Sphingobium sp. SYK-6 | Glutathione S-transferase (GST) | β(R) | Homologues are widespread in sphingomonads for cleaving the β(R)-ether bond. | nih.govacs.org |
| LigF | Sphingobium sp. SYK-6 | Glutathione S-transferase (GST) | β(S) | Stereospecific for the β(S)-ether bond; structurally distinct from LigE. | nih.govacs.org |
| Ds-GST1 | Dichomitus squalens | GST (Fungal GSTFuA class) | Not strictly stereospecific | First functionally characterized fungal β-etherase with a known gene sequence. | acs.org |
| BaeAB | Novosphingobium aromaticivorans | Glutathione S-transferase (GST) | β(R) | A unique heterodimeric β-etherase, highlighting enzyme diversity. | nih.gov |
Future Research Directions and Unexplored Avenues
Elucidation of Undisclosed Degradation Pathways
The complete understanding of all reaction pathways for GGE degradation under various conditions is still incomplete. Future research should focus on identifying and characterizing these less-understood routes to optimize product yields and minimize unwanted side reactions.
Recent studies on the alkaline aerobic oxidation of GGE for vanillin (B372448) production have confirmed the role of an enol ether intermediate. However, detailed comparisons of vanillin yields from GGE and the isolated enol ether suggest the existence of an additional, undisclosed vanillin production pathway. rsc.org This unknown pathway is further supported by significant differences in deuterium (B1214612) incorporation rates during experiments in deuterated solvents. rsc.org Investigating the intermediates and mechanisms of this alternative route could lead to more efficient vanillin production processes.
Furthermore, the thermal decomposition of GGE presents differing breakdown pathways depending on the reaction environment. While pyrolysis in an inert atmosphere has been studied, its treatment in subcritical water reveals different degradation products, a phenomenon attributed to the suppression of homolytic reactions by the polar solvent. mdpi.comresearchgate.net A thorough investigation into the intermediates and kinetics of these solvent-dependent pathways is necessary. For instance, pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) has shown that at moderate temperatures, Cβ-O homolysis and concerted decomposition occur, yielding products like guaiacol (B22219), 2-hydroxybenzaldehyde, and 2-methoxybenzaldehyde (B41997). ncsu.edu In contrast, subcritical water treatment can lead to other phenolic dimers, indicating significant side reactions. mdpi.com A summary of major pyrolysis products is presented in Table 1.
| Pyrolysis Temperature | Major Products | Predominant Reaction Type |
| Low Temperatures (200-300 °C) | Guaiacol | Cβ-O Homolysis |
| Moderate Temperatures (e.g., 500 °C) | Guaiacol, 2-hydroxybenzaldehyde, 2-methoxybenzaldehyde, various phenolic compounds | Cβ-O Homolysis and Cβ-O Concerted Decomposition |
| High Temperatures (700-800 °C) | Numerous small molecule products | Secondary thermal cracking of initial products |
This table summarizes findings from Py-GC/MS analysis of Guaiacylglycerol-β-guaiacyl ether pyrolysis. ncsu.edu
Discovery of Novel Enzymes and Microorganisms
The biological cleavage of the β-O-4 linkage in GGE is a key step in lignin (B12514952) valorization. While several microorganisms and enzymes are known to perform this function, the vast microbial diversity remains a largely untapped resource for discovering novel and more efficient biocatalysts.
Recent research has expanded the list of known GGE-degrading microbes beyond the well-studied Sphingobium sp. SYK-6. researchgate.net For example, bacteria from the genera Acinetobacter, Streptomyces, Cupriavidus, and Nocardioides have been isolated for their ability to cleave ether bonds in lignin model compounds. nih.gov The bacterium Bacillus amyloliquefaciens CotA has also been identified as capable of degrading GGE. medchemexpress.comchemicalbook.com Furthermore, some Pseudomonas strains are known to possess lignin-degrading enzymes. nih.gov
In the fungal kingdom, an extracellular β-etherase from an ascomycete of the genus Chaetomium has been reported. frontiersin.org This enzyme is particularly interesting as it does not require glutathione (B108866) (GSH) as a cofactor, unlike many bacterial β-etherases. frontiersin.org It catalyzes the hydrolytic cleavage of GGE into guaiacylglycerol (B1216834) and guaiacol by adding two water molecules. frontiersin.orgnih.gov Another enzyme, tyrosinase, has shown the promiscuous ability to cleave the Cα–Cβ bond in GGE, producing vanillin. researchgate.net Dye-decolorizing peroxidases (DyPs), such as those from Rhodococcus jostii RHA1 and Bacillus amyloliquefaciens, can also cleave the β-O-4 linkage in GGE. nih.govresearchgate.net A summary of selected microorganisms and enzymes involved in GGE degradation is provided in Table 2.
| Organism/Enzyme Class | Key Enzyme(s) | Degradation Products/Mechanism |
| Sphingobium sp. SYK-6 | LigD, LigL, LigN (Cα-dehydrogenases); LigE, LigF, LigP (β-etherases) | Stereospecific oxidation followed by glutathione-dependent ether cleavage. researchgate.net |
| Bacillus amyloliquefaciens | CotA (multicopper oxidase), DyP | Cleavage of GGE. medchemexpress.comresearchgate.net |
| Chaetomium sp. | Extracellular β-etherase | Hydrolytic cleavage to guaiacylglycerol and guaiacol (GSH-independent). frontiersin.orgnih.gov |
| Acinetobacter sp. TUS-SO1 | Unspecified | Oxidative ether bond cleavage. nih.gov |
| Tyrosinase | Tyrosinase | Promiscuous Cα–Cβ bond cleavage to produce vanillin. researchgate.net |
This table highlights some of the diverse microorganisms and enzymes capable of transforming Guaiacylglycerol-β-guaiacyl ether.
Future research should employ advanced techniques like metagenomics and functional screening to mine diverse environments for novel microorganisms and enzymes with superior characteristics, such as higher stability, activity, and specificity for GGE degradation. asm.org
Tailored Catalytic Systems for Specific Product Formation
The development of heterogeneous catalysts for the selective conversion of GGE into high-value aromatic chemicals is a critical area of research. Tailoring these catalytic systems to target specific bond cleavages can maximize the yield of desired products like guaiacol, vanillin, and vanillic acid.
Ruthenium supported on alumina (B75360) (Ru/Al2O3) has been identified as an effective catalyst for the aerobic oxidation of GGE. mdpi.com Studies have shown that this system can achieve high yields of guaiacol, vanillin, and vanillic acid, with the catalyst being reusable for multiple cycles with only a minor decrease in performance. mdpi.comresearchgate.net The choice of metal precursor and support material can influence the catalytic activity. mdpi.comresearchgate.net
Another promising approach involves the use of a synergistic palladium on carbon (Pd/C) and Zinc(II) catalyst system for the hydrodeoxygenation (HDO) of GGE. osti.gov Mechanistic studies suggest that Zn(II) activates the hydroxyl groups, facilitating their removal, while Pd/C is effective in the hydrogenolysis of the benzylic Cα-hydroxyl group and cleavage of the β-O-4 ether linkage. osti.gov The reaction can be tailored to produce different products; for instance, using Pd/C without Zn(II) selectively yields 4-(3-hydroxypropyl)-2-methoxyphenol and guaiacol. osti.gov
Vanadium-based homogeneous catalysts have also shown promise in the oxidative cleavage of C-C and C-O bonds in GGE. mdpi.comresearchgate.net The performance of various catalytic systems is summarized in Table 3.
| Catalytic System | Reaction Type | Key Products |
| Ru/Al2O3 | Aerobic Oxidation | Guaiacol, Vanillin, Vanillic Acid |
| Pd/C with Zn(II) | Hydrodeoxygenation (HDO) | Propylguaiacol, Guaiacol |
| Pd/C (without Zn(II)) | Hydrodeoxygenation (HDO) | 4-(3-hydroxypropyl)-2-methoxyphenol, Guaiacol |
| Vanadium Complexes | Oxidative Cleavage | C-C and C-O cleavage products |
This table compares different tailored catalytic systems for the conversion of Guaiacylglycerol-β-guaiacyl ether. mdpi.comosti.gov
Future efforts should focus on designing more robust, selective, and cost-effective catalysts. This includes exploring non-precious metal catalysts, optimizing catalyst supports, and understanding the structure-activity relationships to fine-tune the product distribution.
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A holistic understanding of GGE degradation and valorization can only be achieved through the integration of multiple scientific disciplines. Combining insights from microbiology, enzymology, chemistry, and materials science will be essential for developing viable industrial processes.
For instance, the catabolic pathways elucidated in microorganisms like Sphingobium sp. SYK-6, which involve a series of enzymatic steps, can inspire the design of chemo-catalytic or biocatalytic cascades. researchgate.net Understanding the stereospecificity of bacterial β-etherases, where different enzymes target specific β-enantiomers, highlights the complexity of biological degradation and suggests that a consortium of enzymes may be needed for complete conversion. acs.org
Similarly, laccase-mediator systems (LMS) offer a hybrid approach, combining an enzyme (laccase) with small molecule mediators to degrade GGE. nih.gov Studies have shown that natural syringyl mediators can accelerate the laccase-catalyzed oxidation of GGE through a novel aggregation mechanism. nih.gov This demonstrates how combining biocatalysis with chemical principles can lead to enhanced reactivity.
Future research should foster collaborations between different fields to:
Use computational modeling to predict reaction pathways and design novel catalysts and enzymes.
Develop integrated chemo-enzymatic processes that leverage the selectivity of enzymes and the high conversion rates of chemical catalysts.
Employ advanced analytical techniques to monitor reaction intermediates and byproducts in both biological and chemical systems, providing a more complete picture of the degradation process. mdpi.com
By pursuing these integrated research avenues, the scientific community can unlock the full potential of GGE as a model compound, paving the way for the sustainable conversion of lignin into a suite of valuable products.
Q & A
Q. What are the standard methods for synthesizing GGGE and characterizing its purity?
GGGE is synthesized via multi-step reactions, starting with guaiacol derivatives. A key step involves condensation between 4-(α-bromoacetyl)-guaiacol and guaiacol under controlled conditions . Purity is validated using 1H-NMR and 2D-NMR to confirm structural integrity, while HPLC ensures homogeneity (≥95% purity) . For stereoisomeric separation (erythro vs. threo), chiral chromatography or optical resolution techniques are employed .
Q. How is GGGE utilized as a substrate in studying microbial lignin degradation?
GGGE mimics lignin’s β-O-4 bonds, making it a critical model for microbial degradation studies. Protocols involve incubating GGGE with ligninolytic fungi (e.g., Phanerochaete chrysosporium) or bacteria under aerobic conditions. Degradation products (e.g., guaiacol, vanillin) are quantified via LC-MS/MS with optimized cone voltages (e.g., 28 V) and mass transitions (e.g., 319.0881 → 149.1134 m/z) .
Q. What are the recommended storage conditions for GGGE to ensure experimental stability?
Store GGGE at -20°C in dry, airtight containers. Solubilized samples in DMSO or chloroform should be aliquoted and kept at -80°C to prevent freeze-thaw degradation. Avoid prolonged light exposure, as phenolic structures are photosensitive .
Q. What role does GGGE play in elucidating acid-catalyzed solvolysis mechanisms?
GGGE’s β-O-4 linkage is a benchmark for studying lignin depolymerization. In solvolysis experiments (e.g., high-boiling solvent pulping), GGGE reacts with reducing sugars (e.g., D-glucuronic acid) under acidic conditions. Reaction kinetics are monitored via GC-MS to identify intermediates like quinone methides, providing insights into bond cleavage pathways .
Advanced Research Questions
Q. How do solvent systems like ionic liquids (ILs) affect GGGE’s oxidative depolymerization?
ILs (e.g., methylimidazolium acetate) enhance GGGE solubility and stabilize reactive intermediates. Parameters such as cation-anion combinations (e.g., acetate vs. sulfonate) and temperature (80–120°C) are optimized using COSMO-RS computational modeling to predict solubility and viscosity. Experimental validation includes tracking depolymerization yields via HPLC-UV and comparing with lignin dimers like pinoresinol .
Q. What analytical techniques resolve contradictions in GGGE’s thermal decomposition pathways?
Py-GC/MS reveals temperature-dependent fragmentation:
- Low temps (300–400°C): Cβ-O homolysis dominates, yielding guaiacol.
- Moderate temps (400–500°C): Cβ-O concerted decomposition produces 2-methoxybenzaldehyde.
- High temps (>500°C): Secondary cracking generates small phenolics. Discrepancies in product profiles are resolved by cross-validating with NMR or FTIR to distinguish primary vs. secondary reactions .
Q. How does GGGE’s stereochemistry (erythro vs. threo) influence lignin degradation kinetics?
The erythro isomer is more prevalent in natural lignin and exhibits higher oxidative stability due to spatial hindrance. Comparative studies using chiral HPLC and time-resolved ESR spectroscopy show erythro-GGGE degrades 20% slower than threo-GGGE in fungal laccase systems, impacting lignin valorization strategies .
Q. What challenges arise in quantifying GGGE degradation intermediates in biological matrices?
Matrix interference (e.g., microbial lysates) complicates detection. Solutions include:
Q. How do computational models like COSMO-RS improve solvent selection for GGGE dissolution?
COSMO-RS predicts solubility parameters by simulating GGGE’s interaction with IL ions (e.g., acetate’s hydrogen-bonding capacity). Limitations include inaccuracies for bulky lignin oligomers. Experimental validation involves measuring Hildebrand solubility parameters (δ ≈ 22 MPa¹/² for GGGE) and correlating with IL polarity .
Q. What distinguishes GGGE’s degradation pathways from other lignin dimers (e.g., pinoresinol)?
GGGE’s β-O-4 bond cleaves via homolysis or acidolysis, yielding mono-aromatics. In contrast, pinoresinol’s β-β bond requires oxidative enzymes (e.g., lignin peroxidases) for cleavage. Comparative Py-GC/MS studies show GGGE produces 3x more guaiacol than pinoresinol under identical conditions, highlighting substrate-specific reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
